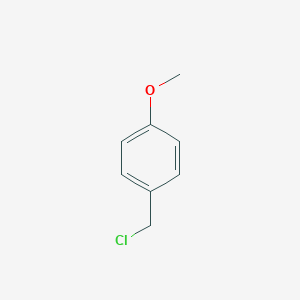

4-Methoxybenzyl chloride

Description

Properties

IUPAC Name |

1-(chloromethyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOHYOXXOKFQHDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20231718 | |

| Record name | 4-Methyloxybenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20231718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824-94-2 | |

| Record name | 4-Methoxybenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=824-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyloxybenzyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxybenzyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyloxybenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20231718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(chloromethyl)anisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLOXYBENZYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q500ZS03TI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Methoxybenzyl Chloride: A Comprehensive Technical Guide

CAS Number: 824-94-2

This technical guide provides an in-depth overview of 4-Methoxybenzyl chloride (PMB-Cl), a crucial reagent in organic synthesis, particularly for the protection of alcohols and amines. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 824-94-2 | [1][2][3][4][5] |

| Molecular Formula | C₈H₉ClO | [2][3][4] |

| Molecular Weight | 156.61 g/mol | [2][3] |

| Appearance | Colorless to light yellow clear liquid | [1][4] |

| Melting Point | -1 °C | [2] |

| Boiling Point | 117-118 °C at 14 mmHg | [2] |

| Density | 1.155 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.548 | [2] |

| Flash Point | 109 °C (228.2 °F) - closed cup | [2] |

| Linear Formula | CH₃OC₆H₄CH₂Cl | [2] |

| Synonyms | 4-(Chloromethyl)anisole, Anisyl chloride, p-Anisyl chloride, PMBCl | [1][2][3] |

Safety and Handling

This compound is a corrosive and hazardous chemical that requires careful handling in a laboratory setting.

| Hazard Information | Details | Reference |

| GHS Pictogram | GHS05 (Corrosion) | [2] |

| Signal Word | Danger | [2] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. H290: May be corrosive to metals. | [1][2] |

| Precautionary Statements | P234, P280, P301+P330+P331, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363, P390, P405, P406, P501 | [1][2] |

| Storage | Store at 2-8°C in a tightly sealed container under an inert atmosphere. Keep in a cool, dry place away from heat and direct sunlight. Store in a corrosive resistant container. | [1][2][4] |

| WGK | 3 | [2] |

Experimental Protocols

Synthesis of this compound from 4-Methoxybenzyl Alcohol

A common and effective method for the synthesis of this compound is the reaction of 4-methoxybenzyl alcohol with thionyl chloride.[3]

Materials:

-

4-Methoxybenzyl alcohol (138.0 g)

-

Thionyl chloride (119 g)

-

Dry chloroform (B151607) (500 ml)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Steam bath

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve 138.0 g of 4-methoxybenzyl alcohol in 500 ml of dry chloroform.

-

Cool the solution in an ice bath.

-

Add 119 g of thionyl chloride dropwise to the solution while stirring. Control the addition rate to manage the exothermic reaction.[3]

-

After the addition is complete, heat the mixture under reflux for 2 hours.

-

Remove the excess thionyl chloride and chloroform by concentration on a steam bath.[2]

-

Purify the residue by fractional distillation under vacuum to obtain this compound.[2]

Purification

Purification of crude this compound is typically achieved by fractional distillation under vacuum.[5]

Analysis by RP-HPLC

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be used to determine the content of this compound, for instance, as a genotoxic impurity in pharmaceutical ingredients like Venlafaxine.[6]

Chromatographic Conditions:

-

Instrument: HPLC with a UV/PDA detector.

-

Column: Purospher STAR end-capped C18 (250mm x 4.0mm), 5µm.

-

Mobile Phase A: 0.1% v/v aqueous ammonia (B1221849) solution (pH 8.5).

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

Start with 95:5 (A:B), change to 80:20 over 15 min.

-

Gradually change to 40:60 up to 45 min.

-

Return to 95:5 up to 50 min and hold until 60 min.

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 50 µL.

-

Column Temperature: 55°C.

-

Detection Wavelength: 225 nm.

Reactivity and Applications

This compound is a reactive electrophile due to the electron-donating nature of the methoxy (B1213986) group, which stabilizes the benzylic carbocation intermediate. This reactivity makes it a valuable reagent in organic synthesis.[3][7]

Protection of Alcohols and Amines (PMB Protection)

One of the primary applications of this compound is as a protecting group for alcohols and amines, forming p-methoxybenzyl (PMB) ethers and amines, respectively.[3][8] This protection is typically carried out under basic conditions, for example, using sodium hydride in THF or DMF.[8]

General Protocol for PMB Protection of an Alcohol:

-

Dissolve the alcohol in an anhydrous solvent (e.g., THF, DMF).

-

Cool the solution to 0 °C.

-

Add a base (e.g., sodium hydride) portionwise and stir until gas evolution ceases.

-

Slowly add this compound (or bromide) at 0 °C.

-

Stir the reaction mixture at 0 °C for a specified time (e.g., 1 hour).

-

Quench the reaction and perform an aqueous workup followed by extraction with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the product by column chromatography.

The PMB group can be selectively cleaved under oxidative conditions, for instance, using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which is a key advantage over other benzyl-type protecting groups.[8]

Suzuki-Miyaura Cross-Coupling Reactions

This compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds. In this reaction, an organoboron compound is coupled with an organic halide.

General Catalytic Cycle for Suzuki-Miyaura Coupling:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar-X, in this case, PMB-Cl) to form a Pd(II) complex.

-

Transmetalation: The organic group from the organoboron reagent (R-B(OR')₂) is transferred to the palladium complex, displacing the halide. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Synthesis routes of this compound [benchchem.com]

- 3. This compound | PMB-Cl Reagent [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. RP-HPLC Method for Content of Genotoxic this compound in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]

- 7. benchchem.com [benchchem.com]

- 8. total-synthesis.com [total-synthesis.com]

An In-Depth Technical Guide to the Synthesis of 4-Methoxybenzyl Chloride from Anisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 4-methoxybenzyl chloride, a crucial intermediate in organic synthesis and drug development. The document details the prevalent chloromethylation of anisole (B1667542), an alternative pathway from 4-methoxybenzyl alcohol, and includes detailed experimental protocols, comparative data, and reaction mechanism visualizations.

Introduction

This compound (PMB-Cl) is a widely utilized protecting group for alcohols, phenols, and amines in multi-step organic synthesis. Its stability under various conditions and its selective deprotection protocols make it an invaluable tool for medicinal chemists and process developers. The most common and economically viable method for its synthesis is the chloromethylation of anisole. This guide explores this method in detail, alongside a notable alternative, providing researchers with the necessary information to select and optimize the synthesis of this key reagent.

Synthetic Routes

Two principal synthetic strategies dominate the preparation of this compound: the direct chloromethylation of anisole and the chlorination of 4-methoxybenzyl alcohol.

Chloromethylation of Anisole (Blanc-Quelet Reaction)

The most prevalent industrial and laboratory-scale synthesis involves the electrophilic aromatic substitution of anisole with formaldehyde (B43269) and hydrogen chloride. This reaction, a variation of the Blanc-Quelet reaction, is typically catalyzed by a Lewis acid or a protic acid.[1][2][3][4] The methoxy (B1213986) group of anisole is an ortho-, para-directing activator, leading to a mixture of this compound and the isomeric byproduct, 2-methoxybenzyl chloride.[5]

Reaction Scheme:

Key factors influencing the yield and selectivity of this reaction include the choice of catalyst, solvent, temperature, and the form of formaldehyde used (e.g., paraformaldehyde).[6] A significant side reaction is the formation of diarylmethane derivatives, which can be minimized by controlling the reaction conditions.[6][7]

Synthesis from 4-Methoxybenzyl Alcohol

An alternative route to this compound involves the treatment of 4-methoxybenzyl alcohol with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[8] This method is often employed for smaller-scale preparations where the starting alcohol is readily available and avoids the formation of isomeric byproducts inherent in the chloromethylation of anisole.

Reaction Scheme:

Comparative Data of Synthetic Methods

The following tables summarize quantitative data from various reported procedures for the synthesis of this compound.

Table 1: Chloromethylation of Anisole - Reaction Conditions and Yields

| Catalyst | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| None | Anisole, Paraformaldehyde, HCl (gas) | Benzene (B151609) | 2-5 (initial), then 45 | 8 | 65.7 | [9] |

| Acetic Acid | Anisole, Paraformaldehyde, HCl (gas) | Cyclohexane | 15-20 | 5 | ~64.1 (para), ~20.3 (ortho) | [5] |

| Titanium Tetrachloride | Anisole, Formaldehyde, HCl | Not specified | 0-5 | Not specified | Optimized for high product ratio | [6][10] |

| Zinc Chloride | Anisole, Paraformaldehyde, HCl (gas) | Not specified | Not specified | Not specified | Common catalyst | [1][3][7] |

Table 2: Synthesis from 4-Methoxybenzyl Alcohol - Reaction Conditions and Yield

| Reagent | Solvent | Temperature | Reaction Time (h) | Yield (%) | Reference |

| Thionyl Chloride | Chloroform (B151607) | Reflux | 2 | Not specified | [8] |

Detailed Experimental Protocols

Protocol 1: Chloromethylation of Anisole with Paraformaldehyde and HCl

This protocol is adapted from a patented procedure and provides a good yield of the desired product.[9]

Materials:

-

Anisole (108.1 g)

-

Benzene (450 ml)

-

Paraformaldehyde (38.6 g)

-

Hydrogen chloride (gas)

-

Saturated calcium chloride solution

-

Magnesium sulfate

Procedure:

-

A solution of anisole in benzene is cooled to 2°C.

-

The solution is saturated with gaseous hydrogen chloride over a period of 3 hours, maintaining the temperature at a maximum of 5°C.

-

Paraformaldehyde is then added at 20°C.

-

The reaction mixture is heated to 45°C and maintained at this temperature for 1 hour.

-

The mixture is cooled back to 20°C, and gaseous hydrogen chloride is introduced for an additional 5 hours.

-

The aqueous layer is separated.

-

The benzene solution is washed with a saturated solution of calcium chloride and then dried over magnesium sulfate.

-

The solvent is removed, and the residue is distilled under vacuum to yield this compound. (b.p. 108-110°C at 12 Torr).

Protocol 2: Synthesis from 4-Methoxybenzyl Alcohol and Thionyl Chloride

This protocol describes a straightforward conversion of the corresponding alcohol to the chloride.[8]

Materials:

-

4-Methoxybenzyl alcohol (138.0 g)

-

Thionyl chloride (119 g)

-

Dry chloroform (500 ml)

Procedure:

-

To a solution of 4-methoxybenzyl alcohol in dry chloroform, thionyl chloride is added dropwise.

-

The mixture is stirred and heated under reflux for 2 hours.

-

The reaction mixture is concentrated on a steam bath.

-

The residue is purified by fractional distillation to give this compound.

Reaction Mechanisms and Experimental Workflows

Visual representations of the reaction mechanism and experimental procedures are provided below using Graphviz.

Reaction Mechanism: Chloromethylation of Anisole

The chloromethylation of anisole proceeds via an electrophilic aromatic substitution mechanism. The key steps involve the formation of a reactive electrophile from formaldehyde and HCl, followed by its attack on the electron-rich anisole ring.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Quelet reaction - Wikipedia [en.wikipedia.org]

- 3. Blanc Reaction [drugfuture.com]

- 4. Quelet Reaction [drugfuture.com]

- 5. WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents [patents.google.com]

- 6. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 7. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 8. Synthesis routes of this compound [benchchem.com]

- 9. prepchem.com [prepchem.com]

- 10. New studies in aromatic chloromethylation - Durham e-Theses [etheses.dur.ac.uk]

Synthesis of 4-Methoxybenzyl Chloride from p-Methoxybenzyl Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-methoxybenzyl chloride from p-methoxybenzyl alcohol, a critical transformation in organic synthesis. This compound is a widely used protecting group for alcohols, phenols, and amines in the synthesis of complex molecules, including pharmaceuticals.[1] This document details various synthetic methodologies, presents quantitative data in a structured format, and provides detailed experimental protocols.

Core Synthesis Methodologies

The conversion of p-methoxybenzyl alcohol to this compound is typically achieved through nucleophilic substitution, where the hydroxyl group is replaced by a chloride ion. The most common reagents for this transformation are thionyl chloride (SOCl₂) and concentrated hydrochloric acid (HCl). Other methods, such as using 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of a catalyst, have also been reported.[2]

Quantitative Data Summary

The following tables summarize the quantitative data for the primary synthesis methods.

Table 1: Synthesis of this compound using Thionyl Chloride

| Parameter | Value | Reference |

| Reactant | p-Methoxybenzyl alcohol | [3] |

| Reagent | Thionyl chloride | [3] |

| Solvent | Dry Chloroform (B151607) | [3] |

| Reactant Quantity | 138.0 g | [3] |

| Reagent Quantity | 119 g | [3] |

| Solvent Volume | 500 ml | [3] |

| Reaction Time | 2 hours | [3] |

| Temperature | Reflux | [3] |

| Purification | Fractional Distillation | [3] |

Table 2: Synthesis of this compound using Concentrated Hydrochloric Acid

| Parameter | Value | Reference |

| Reactant | p-Methoxybenzyl alcohol (p-anisyl alcohol) | [4][5] |

| Reagent | Concentrated Hydrochloric Acid | [4][5] |

| Reactant Quantity | 20 mL (22.24 g, 161.12 mmol) | [4] |

| Reagent Volume | 160 mL | [4] |

| Reaction Time | 15 minutes (with ultrasound) | [4] |

| Temperature | Not specified (sonication) | [4] |

| Work-up | Separation of layers, drying over CaCl₂ | [4][5] |

| Yield | 75% (sufficient purity for direct use) | [4] |

| Purification | Kugelrohr distillation (117-118 °C @ 1 mm) | [4] |

Table 3: Synthesis of this compound using TCT and DMSO

| Parameter | Value | Reference |

| Reactant | 4-Methoxybenzyl alcohol | [2] |

| Reagent | 2,4,6-trichloro-1,3,5-triazine (TCT) | [2] |

| Catalyst/Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [2] |

| Solvent | Anhydrous Acetonitrile (MeCN) | [2] |

| Reactant Quantity | 300 mg (2.17 mmol) | [2] |

| Reagent Quantity | 480 mg (2.61 mmol) | [2] |

| Catalyst Quantity | 34 mg (0.43 mmol) | [2] |

| Solvent Volume | 10 mL | [2] |

| Reaction Time | 5 hours | [2] |

| Temperature | Room Temperature | [2] |

| Work-up | Dilution with Et₂O, washing with H₂O, drying over Na₂SO₄ | [2] |

| Yield | 79% | [2] |

| Purification | Filtration through a silica (B1680970) gel pad with petroleum ether | [2] |

Experimental Protocols

Method 1: Synthesis using Thionyl Chloride

This protocol is based on a well-established method utilizing thionyl chloride as the chlorinating agent.[3][6]

Materials:

-

p-Methoxybenzyl alcohol (138.0 g)

-

Thionyl chloride (119 g)

-

Dry chloroform (500 ml)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Steam bath

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve 138.0 g of p-methoxybenzyl alcohol in 500 ml of dry chloroform.[3]

-

Add 119 g of thionyl chloride dropwise to the solution.[3]

-

Once the addition is complete, stir the mixture and heat it under reflux for 2 hours.[3]

-

After the reaction is complete, concentrate the mixture on a steam bath to remove the solvent and excess reagent.[3]

-

Fractionally distill the residue to obtain pure p-methoxybenzyl chloride.[3]

Method 2: Synthesis using Concentrated Hydrochloric Acid with Ultrasound

This is a rapid and efficient method that employs ultrasound to facilitate the reaction.[4]

Materials:

-

p-Anisyl alcohol (p-methoxybenzyl alcohol) (20 mL, 22.24 g)

-

Concentrated hydrochloric acid (160 mL)

-

Round-bottom flask (500 mL)

-

Ultrasound probe

-

Separatory funnel

-

Anhydrous calcium chloride

Procedure:

-

Place 20 mL of p-anisyl alcohol in a 500 mL round-bottom flask.[4]

-

Add 160 mL of concentrated HCl. The mixture will initially be heterogeneous and appear cloudy white.[4]

-

Immerse an ultrasound probe approximately 0.5 inches below the surface of the mixture and turn the instrument to full power.[4]

-

Continue sonication for 15 minutes, during which the reaction mixture should become homogeneous.[4]

-

Pour the reaction mixture into a separatory funnel.[4]

-

Separate the top layer, which is the this compound product, and dry it over anhydrous calcium chloride.[4] The product is often of sufficient purity for subsequent reactions.[4]

Reaction Pathway and Workflow Visualization

The following diagrams illustrate the chemical transformation and a general experimental workflow for the synthesis of this compound.

References

A Comprehensive Technical Guide to the Physical Properties of 4-Methoxybenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of 4-Methoxybenzyl chloride (also known as p-Anisyl chloride), a versatile reagent in organic synthesis. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering meticulously compiled data, detailed experimental protocols, and a clear visualization of a representative experimental workflow.

Core Physical Properties of this compound

The physical characteristics of this compound are crucial for its handling, storage, and application in various chemical reactions. The following table summarizes its key quantitative physical data.

| Physical Property | Value | Units |

| Molecular Formula | C₈H₉ClO | - |

| Molecular Weight | 156.61[1] | g/mol |

| Appearance | Colorless to pale yellow liquid[2][3] | - |

| Melting Point | -1[1][4][5][6] | °C |

| Boiling Point | 117-118 at 14 mmHg[4][5][6][7] | °C |

| 127 at 24 mmHg[2] | °C | |

| Density | 1.155 at 25 °C[1][4][5][6] | g/mL |

| 1.16 | g/mL | |

| 1.1540 to 1.1570 | g/mL | |

| Refractive Index | n20/D 1.548[4][5][6] | - |

| Flash Point | 109[8] | °C |

| Solubility | Soluble in organic solvents such as methanol, ethyl acetate, MDC, chloroform, and ether.[2][3][5] It has limited solubility in water and slowly decomposes.[3][5][6][8] | - |

Experimental Protocols for Determination of Physical Properties

Accurate determination of physical properties is fundamental in chemical research. Below are detailed, generalized methodologies for the key experiments cited.

Determination of Melting Point (Capillary Method)

The melting point is a critical indicator of a compound's purity.[9][10]

Principle: A small, powdered sample of the solid is heated at a controlled rate, and the temperature range from the first sign of melting to the complete liquefaction is recorded.[9][11]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[9]

-

Capillary tubes (sealed at one end)[9]

-

Thermometer or digital temperature probe[9]

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[12]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[11]

-

Heating:

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[9]

-

-

Purity Assessment: A sharp melting point range (0.5-2°C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.[9][10]

Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for determining the boiling point of small quantities of a liquid.[13]

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[14] This temperature remains constant during the phase change from liquid to gas.[15]

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., aluminum block heater or Thiele tube with heating oil)[9][16]

-

Clamps and stand

Procedure:

-

Sample Preparation: Add a few milliliters of the liquid (this compound) into the small test tube.

-

Capillary Inversion: Place the capillary tube, with its open end down, into the liquid in the test tube.[16]

-

Apparatus Setup:

-

Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Immerse the assembly in the heating bath, ensuring the liquid level is below the bath's surface.[13]

-

-

Heating: Gently heat the apparatus. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[17]

-

Observation: When the liquid's boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[17]

-

Recording: Stop heating and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is the boiling point.[14][17]

-

Pressure Correction: Note the atmospheric pressure, as boiling points are pressure-dependent. Literature values are typically reported at standard pressure (760 mmHg).

Determination of Density (Pycnometer or Graduated Cylinder Method)

Density is the mass per unit volume of a substance.[18]

Principle: The density is calculated by accurately measuring the mass of a known volume of the liquid.[19]

Apparatus:

-

Pycnometer (for high accuracy) or a graduated cylinder[19]

-

Analytical balance

-

Thermometer

Procedure (using a graduated cylinder):

-

Mass of Empty Cylinder: Weigh a clean, dry graduated cylinder on an analytical balance and record its mass.

-

Volume Measurement: Carefully pour a specific volume of this compound (e.g., 10 mL) into the graduated cylinder. Read the volume from the bottom of the meniscus.

-

Mass of Cylinder and Liquid: Reweigh the graduated cylinder containing the liquid and record the total mass.

-

Temperature: Measure and record the temperature of the liquid, as density is temperature-dependent.

-

Calculation:

-

Mass of liquid = (Mass of cylinder + liquid) - (Mass of empty cylinder).

-

Density = Mass of liquid / Volume of liquid.[19]

-

-

Repeatability: For accuracy, repeat the measurement several times and calculate the average density.[19]

Determination of Solubility

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[20]

Principle: A known mass of the solute is added to a known volume of the solvent in small increments with agitation until saturation is reached.

Apparatus:

-

Test tubes or small flasks with stoppers

-

Graduated cylinder

-

Analytical balance

-

Spatula

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath

Procedure (Qualitative and Semi-Quantitative):

-

Solvent Preparation: Measure a precise volume (e.g., 5 mL) of the chosen solvent (e.g., methanol, ethyl acetate, water) into a test tube. Place the test tube in a constant temperature bath to maintain a consistent temperature.[20]

-

Solute Addition: Weigh a small, known amount of this compound. Add a small portion to the solvent.

-

Dissolution: Stopper the test tube and shake or vortex it vigorously for a set period.[20] Observe if the solute dissolves completely.

-

Incremental Addition: Continue adding small, weighed portions of the solute, followed by agitation, until a point is reached where the added solid no longer dissolves, and a saturated solution is formed.[20][21]

-

Classification:

-

Soluble: If a significant amount of solute dissolves.

-

Slightly Soluble: If only a small amount dissolves.

-

Insoluble: If no noticeable amount of solute dissolves.[21]

-

For quantitative analysis, the total mass of the dissolved solute is used to calculate the solubility in g/100 mL or other appropriate units.

-

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the determination of a physical property, such as the melting point, of a chemical substance.

Caption: Generalized workflow for determining a physical property.

References

- 1. This compound [commonorganicchemistry.com]

- 2. rvrlabs.com [rvrlabs.com]

- 3. CAS 824-94-2: this compound | CymitQuimica [cymitquimica.com]

- 4. 4-Methoxybenzylchloride | 824-94-2 [amp.chemicalbook.com]

- 5. 4-Methoxybenzylchloride | 824-94-2 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. Buy 4-Methoxy Benzyl Chloride-824-94-2-Online [nsrlaboratories.com]

- 8. 4-Methoxybenzylchloride, 98%, stabilized | Fisher Scientific [fishersci.ca]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. westlab.com [westlab.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. Video: Boiling Points - Concept [jove.com]

- 15. vernier.com [vernier.com]

- 16. byjus.com [byjus.com]

- 17. uomus.edu.iq [uomus.edu.iq]

- 18. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 19. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 20. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 21. education.com [education.com]

4-Methoxybenzyl chloride reactivity with nucleophiles

An in-depth technical guide on the reactivity of 4-Methoxybenzyl chloride (PMB-Cl) with nucleophiles, designed for researchers, scientists, and drug development professionals.

Introduction

This compound (PMB-Cl), a vital reagent in organic synthesis, serves primarily as a protecting group for alcohols, phenols, amines, and carboxylic acids. Its reactivity is characterized by a susceptibility to nucleophilic substitution. The presence of the electron-donating methoxy (B1213986) group at the para position significantly influences the reaction mechanism, stabilizing the formation of a benzylic carbocation. This stabilization facilitates reactions proceeding through an SN1 pathway, although the SN2 mechanism remains operative, particularly with highly nucleophilic species or under conditions that disfavor carbocation formation. This guide provides a comprehensive overview of the reactivity of PMB-Cl with various nucleophiles, detailing reaction mechanisms, quantitative data, and experimental protocols.

Reaction Mechanisms: SN1 vs. SN2 Pathways

The reactivity of this compound is a classic example of the interplay between SN1 and SN2 nucleophilic substitution mechanisms.

-

SN1 (Substitution Nucleophilic Unimolecular): This pathway is favored due to the resonance stabilization of the intermediate carbocation by the para-methoxy group. The reaction proceeds in two steps: a slow, rate-determining ionization to form the 4-methoxybenzyl carbocation, followed by a rapid attack by the nucleophile. Solvolysis reactions, where the solvent acts as the nucleophile, often proceed via this mechanism. For instance, the solvolysis of this compound in water has a half-life on the order of seconds, indicating a rapid SN1 reaction.[1][2]

-

SN2 (Substitution Nucleophilic Bimolecular): This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs.[3] While the primary nature of the benzylic carbon is suitable for SN2 reactions, the strong SN1 character of PMB-Cl means this pathway is more competitive with stronger, less-hindered nucleophiles in less polar solvents.[4][5]

The choice between these pathways can be influenced by the nucleophile's strength, solvent polarity, and reaction temperature.

Caption: SN1 and SN2 reaction pathways for this compound.

Quantitative Data: Solvolysis Rates

Solvolysis studies provide quantitative insight into the reactivity of this compound. The rate of reaction is highly dependent on the solvent system.

| Solvent System | Temperature (°C) | Rate Constant (k) | Notes |

| 20% Acetonitrile in Water | 25 | 2.2 s⁻¹ | Demonstrates high reactivity in aqueous solutions.[2][6] |

| 70% Aqueous Acetone | 20 | 2.507 x 10⁻⁴ s⁻¹ | Base rate before addition of other nucleophiles.[4] |

| Liquid Ammonia | 25 | 5.33 x 10⁻⁵ M⁻¹s⁻¹ | Rate increases with the addition of salts like KClO₄.[7] |

| Liquid Ammonia + 1.5 M KClO₄ | 25 | 1.31 x 10⁻⁴ M⁻¹s⁻¹ | Salt effect stabilizes the transition state.[7] |

Reactivity with Specific Nucleophiles

Oxygen Nucleophiles (Alcohols, Carboxylates)

-

Alcohols (Etherification): PMB-Cl reacts with alcohols in the presence of a base to form 4-methoxybenzyl (PMB) ethers. This reaction, a variation of the Williamson ether synthesis, is a cornerstone for protecting hydroxyl groups.[3][8] Strong bases like sodium hydride (NaH) are often used to deprotonate the alcohol, forming a more potent alkoxide nucleophile.[5]

-

Carboxylic Acids (Esterification): The reaction of PMB-Cl with carboxylic acids affords PMB esters, effectively protecting the carboxyl group.[9] The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), to neutralize the HCl byproduct.[9]

Nitrogen Nucleophiles (Amines)

PMB-Cl is a potent alkylating agent for primary and secondary amines, yielding PMB-protected amines.[8] These protected amines are stable under many conditions but can be deprotected via oxidation or treatment with strong acids. The reaction is usually performed with a base to scavenge the generated HCl.[10]

Sulfur Nucleophiles (Thiols, Thiourea)

-

Thiols: Reaction with thiols leads to the formation of 4-methoxybenzyl thioethers.[8] The high nucleophilicity of the thiolate anion facilitates this reaction.

-

Thiourea (B124793): A convenient one-pot synthesis of symmetrical and unsymmetrical benzyl (B1604629) thioethers uses thiourea as the sulfur source. The benzyl halide first forms an isothiuronium (B1672626) salt with thiourea, which is then reacted with a second equivalent of the halide (or a different one) under basic conditions to yield the thioether.[11]

Experimental Protocols

Protocol 1: Synthesis of a PMB Ether (Williamson Ether Synthesis)

This protocol describes the general procedure for protecting an alcohol with PMB-Cl.

Caption: General workflow for PMB protection of an alcohol.

Methodology:

-

An oven-dried, round-bottom flask is charged with the alcohol (1.0 eq) and dissolved in a suitable anhydrous solvent (e.g., THF, DMF) under an inert atmosphere (N₂ or Argon).

-

The solution is cooled to 0 °C using an ice bath.

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) is added portion-wise. The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the alkoxide.

-

This compound (1.2 eq) is added dropwise to the suspension.

-

The reaction is allowed to warm to room temperature and stirred for 4-12 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

-

The mixture is transferred to a separatory funnel and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of a PMB Ester from a Carboxylic Acid

Methodology:

-

The carboxylic acid (1.0 eq) is dissolved in an anhydrous solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) in a round-bottom flask under a nitrogen atmosphere.

-

Triethylamine (TEA, 1.5 eq) is added to the solution.[9]

-

The mixture is stirred at room temperature, and this compound (1.2 eq) is added.[9]

-

The reaction is stirred at room temperature for 12-24 hours. Progress is monitored by TLC.

-

Upon completion, the reaction mixture is diluted with water and transferred to a separatory funnel.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.[12]

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

-

The product is purified by column chromatography if necessary.

Protocol 3: One-Pot Synthesis of a Benzyl Thioether

This protocol is adapted from a general method for synthesizing benzyl thioethers using thiourea.[11]

Methodology:

-

In a round-bottom flask, dissolve thiourea (1.0 eq) and sodium hydroxide (B78521) (2.0 eq) in methanol (B129727).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add this compound (0.85 eq) and stir the reaction at room temperature.

-

After 30 minutes, add a second equivalent of this compound (0.85 eq) to synthesize the symmetrical thioether.

-

Stir the reaction for 2-4 hours at room temperature, monitoring by TLC.

-

After completion, remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent to yield the crude thioether, which can be purified by column chromatography.

Conclusion

This compound is a highly reactive and versatile electrophile. Its reactivity is dominated by a facile SN1 pathway due to the stabilizing effect of the para-methoxy group on the intermediate carbocation. This property makes it an excellent reagent for the protection of a wide range of nucleophilic functional groups, including alcohols, amines, carboxylic acids, and thiols. Understanding the balance between its SN1 and SN2 reactivity allows for the strategic design of synthetic routes and the optimization of reaction conditions, which is of paramount importance in the fields of organic synthesis and drug development.

References

- 1. chegg.com [chegg.com]

- 2. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | PMB-Cl Reagent [benchchem.com]

- 9. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. arkat-usa.org [arkat-usa.org]

- 12. benchchem.com [benchchem.com]

4-Methoxybenzyl chloride electrophilicity mechanism

An In-depth Technical Guide to the Electrophilicity and Reaction Mechanism of 4-Methoxybenzyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (PMB-Cl) is a pivotal reagent in organic synthesis, primarily utilized for the introduction of the 4-methoxybenzyl (PMB) protecting group for alcohols, phenols, and carboxylic acids.[1][2] Its utility stems from its high electrophilicity, which is significantly influenced by the electronic properties of the methoxy (B1213986) substituent. This document provides a comprehensive analysis of the reaction mechanisms governing the electrophilic behavior of this compound, with a focus on the competing unimolecular nucleophilic substitution (SN1) and bimolecular nucleophilic substitution (SN2) pathways. Quantitative kinetic data are presented, and detailed experimental protocols for studying these reactions are outlined.

Core Electrophilicity and Reaction Mechanisms

The reactivity of this compound as an electrophile is centered on the carbon atom of the chloromethyl group. The departure of the chloride leaving group is facilitated by the electronic nature of the substituted benzene (B151609) ring. The reaction can proceed through two primary, competing mechanisms: SN1 and SN2.

The SN1 Mechanism: Carbocation-Mediated Pathway

The SN1 mechanism is a stepwise process initiated by the rate-determining departure of the leaving group to form a carbocation intermediate. The para-methoxy group is a strong electron-donating group through resonance, which plays a crucial role in stabilizing the resulting benzylic carbocation.[3][4] This stabilization significantly lowers the activation energy for the ionization step, making the SN1 pathway highly favorable, particularly in polar, protic solvents.[3] The resonance stabilization delocalizes the positive charge across the aromatic ring and the oxygen atom of the methoxy group. Following its formation, the planar carbocation is rapidly attacked by a nucleophile from either face, leading to a racemic or partially racemized product if the benzylic carbon is chiral.

Caption: The SN1 pathway involving a stable carbocation intermediate.

The SN2 Mechanism: Concerted Displacement

In the SN2 mechanism, the reaction occurs in a single, concerted step. The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack).[5] This leads to a trigonal bipyramidal transition state where the carbon is partially bonded to both the incoming nucleophile and the departing chloride ion.[6] This mechanism is generally favored by primary halides, strong nucleophiles, and polar aprotic solvents. While the SN1 pathway is dominant for this compound due to carbocation stability, the SN2 mechanism can be promoted by using very strong, unhindered nucleophiles at high concentrations or in less-ionizing solvents.[4][7] Electron-withdrawing groups on the benzene ring, in contrast to the methoxy group, would favor the SN2 mechanism by destabilizing the carbocation and increasing the electrophilicity of the benzylic carbon.[4]

Caption: The concerted SN2 pathway with a single transition state.

Quantitative Analysis of Reactivity

The rate of nucleophilic substitution reactions of benzyl (B1604629) chlorides is highly sensitive to the substituents on the aromatic ring. The solvolysis of this compound is exceptionally rapid compared to unsubstituted or electron-withdrawn benzyl chlorides, highlighting the powerful accelerating effect of the para-methoxy group.

Table 1: First-Order Rate Constants for Solvolysis of Substituted Benzyl Chlorides

The following table summarizes the first-order rate constants (ksolv) for the solvolysis of various benzyl chlorides in 20% acetonitrile (B52724) in water at 25°C. This data clearly illustrates the electronic influence of substituents on the reaction rate.

| Substrate | First-Order Rate Constant (ksolv, s⁻¹) |

| This compound | 2.2 [3][8][9] |

| 4-Methylbenzyl chloride | 1.1 x 10⁻¹[9] |

| Benzyl chloride | 3.2 x 10⁻³[9] |

| 4-Chlorobenzyl chloride | 5.0 x 10⁻⁴[9] |

| 3-Chlorobenzyl chloride | 5.6 x 10⁻⁵[9] |

| 4-Nitrobenzyl chloride | 1.1 x 10⁻⁶[9] |

| 3,4-Dinitrobenzyl chloride | 1.1 x 10⁻⁸[8] |

Table 2: Effect of Salts on Solvolysis Rate of this compound in Liquid Ammonia (B1221849)

Kinetic studies in liquid ammonia at 25°C show that the solvolysis rate increases with the addition of salts, which enhances the ionizing power of the solvent and stabilizes the transition state.[10]

| Salt Added | Concentration of Salt (M) | Solvolysis Rate (M⁻¹s⁻¹) |

| None | 0 | 5.33 x 10⁻⁵[10] |

| KClO₄ | 0.5 | 7.50 x 10⁻⁵[10] |

| KClO₄ | 1.0 | 1.10 x 10⁻⁴[10] |

| KClO₄ | 1.5 | 1.31 x 10⁻⁴[10] |

Experimental Protocols

Investigating the electrophilicity and reaction mechanism of this compound involves carefully designed kinetic experiments. The following protocol describes a general method for determining the solvolysis rate constant.

Protocol 1: Determination of Solvolysis Rate Constant

This method is adapted from kinetic studies of benzylic chlorides and involves monitoring the progress of the reaction by measuring the production of acid (HCl) over time.[11][12]

1. Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 0.2 M) in a non-nucleophilic, water-miscible solvent like acetone.

-

Prepare the desired solvolysis solvent mixture (e.g., 20% acetonitrile in water, or a specific ethanol/water ratio).

-

Prepare a standardized solution of a weak base, typically sodium hydroxide (B78521) (e.g., 0.01 M aq. NaOH).

-

Add a pH indicator (e.g., bromothymol blue) to the solvolysis solvent.

2. Kinetic Run:

-

Place a known volume of the solvolysis solvent mixture into a reaction vessel maintained at a constant temperature (e.g., 25°C) using a water bath.

-

Add a precise, small aliquot of the standardized NaOH solution to the solvent. The solution should be basic (blue with bromothymol blue).

-

Initiate the reaction by adding a measured volume of the this compound stock solution to the reaction vessel. Start a timer at the moment of addition (t=0).

-

Stir the solution vigorously. The solvolysis reaction will produce HCl, which neutralizes the added NaOH.

-

Record the time it takes for the indicator to change color (e.g., from blue to yellow), signifying that the initial amount of base has been consumed.

-

Immediately upon the color change, add another precise aliquot of the NaOH solution and record the time for the subsequent color change.

-

Repeat this process for several aliquots to collect data points over the course of the reaction (typically until ~50-70% completion).

3. Data Analysis:

-

The rate of the reaction is determined from the time intervals required to neutralize known amounts of base.

-

For a first-order reaction, a plot of ln([A]₀/[A]t) versus time will yield a straight line, where [A] is the concentration of this compound.

-

The slope of this line is equal to the first-order rate constant, ksolv.

Caption: Workflow for the kinetic analysis of a solvolysis reaction.

Conclusion

The electrophilicity of this compound is fundamentally governed by its propensity to undergo nucleophilic substitution. The strong resonance-donating effect of the para-methoxy group profoundly stabilizes the benzylic carbocation intermediate, making the SN1 pathway the dominant mechanism under most solvolytic conditions. This is quantitatively supported by its significantly higher solvolysis rate constant compared to other substituted benzyl chlorides. However, the reaction mechanism is not absolute and can be influenced by factors such as nucleophile strength and solvent choice, allowing for a competing SN2 pathway. A thorough understanding of these mechanistic principles is essential for researchers and drug development professionals when employing this compound as a protecting agent or in the synthesis of complex molecular architectures.

References

- 1. This compound | PMB-Cl Reagent [benchchem.com]

- 2. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 8. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. amherst.edu [amherst.edu]

- 12. scispace.com [scispace.com]

Nuclear Magnetic Resonance Spectral Data of 4-Methoxybenzyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for 4-Methoxybenzyl chloride. The information is curated for professionals in research and development who require accurate and detailed spectral information for compound characterization and quality control.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic, benzylic, and methoxy (B1213986) protons. The data presented here has been compiled from various sources and represents typical values observed in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |

| H-2, H-6 | ~7.30 | Doublet | 2H |

| H-3, H-5 | ~6.89 | Doublet | 2H |

| -CH₂Cl | ~4.57 | Singlet | 2H |

| -OCH₃ | ~3.81 | Singlet | 3H |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides detailed information about the carbon framework of this compound. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ) ppm |

| C-4 | ~159.6 |

| C-1 | ~130.3 |

| C-2, C-6 | ~130.0 |

| C-3, C-5 | ~114.1 |

| -OCH₃ | ~55.3 |

| -CH₂Cl | ~46.2 |

Experimental Protocol

The following is a generalized experimental protocol for acquiring NMR spectra of this compound, based on standard laboratory practices.[1][2][3]

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.[4]

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz (or higher field) NMR spectrometer.

-

Nucleus: ¹H and ¹³C.

-

Solvent: CDCl₃.[5]

-

Temperature: Standard probe temperature (e.g., 298 K).

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is typically used.

-

The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

A sufficient number of scans (e.g., 8-16) are averaged to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled experiment (e.g., PENDANT or DEPT) is used to simplify the spectrum and enhance the signal of quaternary carbons.

-

The spectral width should encompass the full range of carbon chemical shifts (e.g., 0-160 ppm).

-

A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing:

-

The raw data (Free Induction Decay - FID) is Fourier transformed.

-

Phase and baseline corrections are applied to the resulting spectrum.

-

The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

-

Integration of the ¹H NMR signals is performed to determine the relative number of protons.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with the atom numbering used for the NMR assignments in the tables above.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

References

An In-depth Technical Guide to the Solubility of 4-Methoxybenzyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Methoxybenzyl chloride (PMB-Cl) in various organic solvents. Due to the reactive nature of this compound, particularly its sensitivity to moisture, quantitative solubility data is sparse in publicly available literature. However, this guide compiles available qualitative data, outlines a general experimental protocol for determining solubility, and illustrates a key application of this compound in organic synthesis, providing a valuable resource for laboratory and development work.

Qualitative Solubility of this compound

This compound is a versatile reagent in organic synthesis, widely used for the protection of alcohols, phenols, and carboxylic acids. Its solubility is a critical parameter for reaction setup, workup, and purification procedures. Based on available chemical data sheets and publications, the solubility of this compound in common organic solvents can be summarized as follows. The principle of "like dissolves like" generally applies, with the polar ether and benzyl (B1604629) chloride functionalities contributing to its solubility in a range of organic media.

Data Presentation: Qualitative Solubility Data

| Solvent Class | Solvent Examples | Solubility | Notes |

| Halogenated | Dichloromethane (MDC), Chloroform | Soluble | Commonly used as reaction solvents for transformations involving this compound. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Good solvents for reactions and extractions. |

| Esters | Ethyl acetate | Mixable | A common solvent for chromatography and extraction. |

| Ketones | Acetone | Soluble | Generally a good solvent for polar organic compounds. |

| Alcohols | Methanol, Ethanol | Mixable/Soluble | These are protic solvents and can potentially react with this compound, especially in the presence of a base or over extended periods. |

| Aromatic Hydrocarbons | Benzene, Toluene | Very Soluble | Good solvents for dissolving nonpolar to moderately polar compounds. |

| Aprotic Polar | Dimethylformamide (DMF) | Soluble | Often used as a solvent in protection reactions with this compound. |

| Halogenated Alkanes | Carbon Tetrachloride | Slightly Soluble | Lower solubility compared to other halogenated solvents. |

| Water | Water | Insoluble (Reacts) | Slowly decomposes in the presence of water to form 4-methoxybenzyl alcohol and hydrochloric acid.[1] |

Experimental Protocol for Solubility Determination

Methodology: Isothermal Shake-Flask Method

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (anhydrous, high purity)

-

Scintillation vials or small glass test tubes with screw caps

-

Constant temperature orbital shaker or water bath

-

Calibrated pipettes and syringes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solute is essential to ensure saturation.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.[2]

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaker (e.g., at 25°C). Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.[2] Preliminary experiments can be conducted to determine the minimum time required to achieve a stable concentration.

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to rest at the same constant temperature for several hours to allow the excess solute to settle.[2]

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.[2]

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[2]

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the amount in the sample.

-

-

Calculation: Calculate the solubility from the determined concentration of the saturated solution, typically expressed in g/100 mL or mol/L.

Visualization of a Key Application Workflow

This compound is frequently used as a protecting group for alcohols in multi-step organic synthesis. The p-methoxybenzyl (PMB) ether formed is stable to a variety of reaction conditions but can be selectively removed, often under oxidative conditions. This workflow is a fundamental concept in synthetic chemistry.

Caption: Workflow for the protection of an alcohol as a PMB ether and its subsequent oxidative deprotection.

References

4-Methoxybenzyl Chloride: A Cornerstone Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

4-Methoxybenzyl chloride (PMB-Cl), a versatile and widely utilized reagent, serves as a critical building block in the intricate world of organic synthesis. Its unique combination of stability and selective reactivity has established it as an indispensable tool for chemists, particularly in the pharmaceutical and fine chemical industries. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, its paramount role as a protecting group, and its application in the construction of complex molecular architectures.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe and effective use in the laboratory.

| Property | Value | Reference |

| CAS Number | 824-94-2 | [1][2] |

| Molecular Formula | C₈H₉ClO | [3][4] |

| Molecular Weight | 156.61 g/mol | [2][4][5] |

| Appearance | Clear to slightly yellow liquid | [5] |

| Boiling Point | 117-118 °C at 14 mmHg | [6][7] |

| Melting Point | -1 °C | [6][7] |

| Density | 1.155 g/mL at 25 °C | [6][7] |

| Refractive Index | n20/D 1.548 | [6][7] |

| Solubility | Soluble in methanol (B129727) and ethyl acetate | [5] |

| Storage Temperature | 2-8°C under an inert atmosphere | [6] |

Safety Profile: 4-Methoxybenzoyl chloride is corrosive and reacts exothermically with water, including atmospheric moisture, to produce hydrochloric acid.[8] It is incompatible with strong oxidizing agents, alcohols, and bases.[8][9] Sealed containers may build up pressure upon storage, especially when heated.[8][10] It is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment.

The 4-Methoxybenzyl (PMB) Group: A Premier Protecting Group

The primary and most celebrated role of this compound in organic synthesis is as a precursor to the 4-methoxybenzyl (PMB) protecting group. The PMB group offers a robust shield for various functional groups, including hydroxyls, carboxyls, and amines, under a wide range of reaction conditions.[1] Its popularity stems from a unique balance of stability and the availability of mild and selective deprotection methods.[1][11]

Protection of Functional Groups

The introduction of the PMB group is typically achieved through nucleophilic substitution, where the oxygen, nitrogen, or carboxylate atom of the substrate attacks the benzylic carbon of this compound, displacing the chloride ion.

Workflow for the Protection of an Alcohol:

Caption: General workflow for the protection of an alcohol using this compound.

Deprotection Strategies

A key advantage of the PMB group is the variety of methods available for its removal, allowing for orthogonality in complex synthetic sequences.

Common Deprotection Pathways:

Caption: Major deprotection strategies for the 4-methoxybenzyl (PMB) group.

Oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium nitrate (B79036) (CAN) is a particularly mild and selective method for deprotecting PMB ethers, often leaving other protecting groups intact.[1][11] Acid-catalyzed cleavage, for instance with trifluoroacetic acid (TFA), is also a common and effective method.[12][13]

Experimental Protocols

Synthesis of this compound from 4-Methoxybenzyl Alcohol

A standard laboratory preparation of this compound involves the reaction of 4-methoxybenzyl alcohol with a chlorinating agent.

Procedure using Thionyl Chloride: To a solution of 4-methoxybenzyl alcohol (138.0 g) in dry chloroform (B151607) (500 ml), thionyl chloride (119 g) is added dropwise.[14] The mixture is then stirred and heated under reflux for 2 hours.[14] After the reaction is complete, the solvent and excess thionyl chloride are removed by concentration on a steam bath, and the residue is purified by fractional distillation to yield this compound.[14]

Procedure using Concentrated HCl and Ultrasound: In a round-bottom flask, p-anisyl alcohol (20 mL, 22.24 g) is combined with concentrated HCl (160 mL).[15] An ultrasound probe is immersed in the heterogeneous mixture, and the system is sonicated at full power for 15 minutes, during which the mixture becomes homogeneous.[15] The reaction mixture is then transferred to a separatory funnel, and the upper chloride layer is collected and dried over anhydrous calcium chloride.[15]

Protection of a Carboxylic Acid as a PMB Ester

The protection of carboxylic acids as their 4-methoxybenzyl esters is a valuable technique, particularly in peptide synthesis to prevent racemization.[1]

General Protocol: A carboxylic acid is reacted with this compound in the presence of a base, such as triethylamine (B128534), in a suitable solvent like DMF.[12] For hindered carboxylic acids, the reaction may require heating to proceed at a reasonable rate.[12]

Example: Protection of N-Cbz Glycine (B1666218): N-Cbz glycine is treated with this compound and triethylamine to afford the corresponding PMB ester.[12] This method has proven successful for various amino acid derivatives used in peptide synthesis.[12]

Deprotection of a PMB Ether using DDQ

General Protocol: The PMB-protected compound is dissolved in a solvent system such as dichloromethane/water.[11] DDQ (typically 1.1-1.5 equivalents) is added, and the reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography.[11] The reaction mixture is then worked up to isolate the deprotected alcohol.

This compound in Drug Development and Complex Molecule Synthesis

Beyond its role as a protecting group, this compound is a valuable building block for constructing more complex molecular frameworks.[1] Its electrophilic nature allows it to participate in various carbon-carbon bond-forming reactions. For instance, it is used in the synthesis of diarylmethanes via Suzuki cross-coupling reactions.[7]

In the realm of drug development, the 4-methoxybenzyl moiety is a common structural motif in pharmacologically active compounds. For example, 4-methoxybenzylamine, which can be synthesized from this compound, is an important intermediate in the synthesis of certain pharmaceuticals.[16] Furthermore, derivatives of 4-methoxybenzoyl chloride (an oxidized form) have been investigated for their potential as anti-cancer agents.[10][17]

Logical Relationship in Drug Intermediate Synthesis:

Caption: Synthetic pathway from this compound to a pharmaceutical intermediate.

Conclusion

This compound is a cornerstone reagent in organic synthesis, offering a powerful and versatile tool for the protection of various functional groups. The stability of the resulting PMB-protected compounds, coupled with the array of mild and selective deprotection methods, makes it an ideal choice for multi-step synthetic campaigns. Furthermore, its utility as a reactive building block in the construction of complex molecules underscores its importance in both academic research and industrial applications, particularly in the development of new therapeutic agents. A comprehensive understanding of its properties, reactions, and handling procedures is essential for any scientist working at the forefront of chemical synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. 4-Methyloxybenzyl chloride | C8H9ClO | CID 69993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. scbt.com [scbt.com]

- 5. Buy 4-Methoxy Benzyl Chloride-824-94-2-Online [nsrlaboratories.com]

- 6. 4-甲氧基氯苄 | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4-Methoxybenzylchloride | 824-94-2 [chemicalbook.com]

- 8. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. echemi.com [echemi.com]

- 10. 4-Methoxybenzoyl chloride | 100-07-2 [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis routes of this compound [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]

- 17. 4-Methoxybenzoyl chloride-100-07-2 [ganeshremedies.com]

Methodological & Application

Application Notes and Protocols for the PMB Protection of Primary Alcohols using 4-Methoxybenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of hydroxyl groups is a fundamental and critical strategy in multi-step organic synthesis. The para-methoxybenzyl (PMB) group is a widely utilized protecting group for alcohols due to its facile installation, general stability under a variety of reaction conditions, and, most notably, its selective removal under mild oxidative or acidic conditions. This orthogonality allows for the selective deprotection of a PMB ether in the presence of other protecting groups, a crucial feature in the synthesis of complex molecules such as pharmaceuticals and natural products.[1]

The most common method for the introduction of the PMB group onto a primary alcohol is the Williamson ether synthesis, which involves the reaction of an alkoxide with p-methoxybenzyl chloride (PMB-Cl).[1] This protocol offers a robust and high-yielding method for the protection of primary alcohols.

Reaction Mechanism

The PMB protection of a primary alcohol using 4-methoxybenzyl chloride proceeds via a classical SN2 mechanism, known as the Williamson ether synthesis. The reaction is initiated by the deprotonation of the primary alcohol with a strong base, typically sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then attacks the electrophilic benzylic carbon of this compound, displacing the chloride leaving group and forming the desired PMB ether.

References

Application Note: Synthesis of p-Methoxybenzyl (PMB) Ethers using Sodium Hydride

Introduction

The p-methoxybenzyl (PMB) group is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis.[1][2] Its popularity stems from its stability under various conditions and, most notably, its susceptibility to selective cleavage under oxidative or strongly acidic conditions, allowing for orthogonal deprotection strategies.[1][3] The most common method for the introduction of a PMB ether is via the Williamson ether synthesis, which involves the deprotonation of an alcohol to form an alkoxide, followed by its reaction with a p-methoxybenzyl halide in an SN2 reaction.[1][4][5] Sodium hydride (NaH) is a frequently employed strong base for the initial deprotonation step due to its high efficacy and the irreversible nature of the reaction, which drives the formation of the alkoxide by releasing hydrogen gas.[1][5]

This document provides a detailed experimental protocol for the formation of PMB ethers using sodium hydride and p-methoxybenzyl chloride (PMB-Cl).

Quantitative Data Summary

The following table summarizes typical reaction parameters for the PMB protection of alcohols using sodium hydride, compiled from various literature procedures.

| Substrate | NaH (equiv) | PMB Halide (equiv) | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-Butyn-1-ol | 1.01 | 1.1 (PMB-Cl) | THF/DMF | -8 to 2 | 4 | Not specified | [6] |

| Generic Alcohol | 1.2 | 1.0 (Alkyl Halide) | THF | 0 to RT | 6 | Not specified | [7] |

| Generic Alcohol | 4.0 | 2.0 (PMB-Br) | THF/DMF | 0 | 1 | Not specified | [1] |

| Indole | 1.1 | 1.0 (Benzyl Chloride) | HMPA | 0 to RT | 8-15 | 91-93 | [8] |

Note: Reaction conditions, particularly equivalents, temperature, and time, may require optimization depending on the specific substrate.

Experimental Protocol: PMB Protection of a Primary Alcohol

This protocol describes a general procedure for the protection of a primary alcohol using NaH and PMB-Cl.

Materials:

-

Alcohol substrate (1.0 equiv)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 - 1.5 equiv)

-

p-Methoxybenzyl chloride (PMB-Cl) (1.05 - 1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF) or a mixture of THF and N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Syringes and needles

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography (column, flasks)

-

Silica (B1680970) gel for chromatography

Procedure:

-

Preparation: Under an inert atmosphere (Argon or Nitrogen), add the alcohol substrate (1.0 equiv) to a dry round-bottom flask equipped with a magnetic stir bar. Dissolve the alcohol in anhydrous THF (or a THF/DMF mixture).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of NaH: Carefully add the sodium hydride (60% dispersion, 1.1-1.5 equiv) to the stirred solution in small portions. Caution: NaH reacts violently with water and is flammable. Hydrogen gas is evolved during the addition, so ensure proper ventilation. Stir the resulting suspension at 0 °C for 30-60 minutes, or until hydrogen evolution ceases, to ensure complete formation of the alkoxide.

-

Addition of PMB-Cl: Slowly add p-methoxybenzyl chloride (1.05-1.2 equiv) dropwise to the reaction mixture via syringe.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 3-12 hours.[1][7] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

-

Work-up:

-

Transfer the mixture to a separatory funnel.

-

Dilute with ethyl acetate and water.

-

Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic layers and wash with water, followed by brine.[1]

-

-